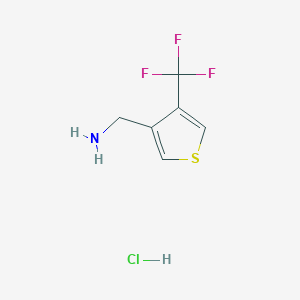
2-(4-Methylphenoxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(4-Methylphenoxy)quinoxaline” is a derivative of quinoxaline . Quinoxaline is a heterocyclic compound containing a benzene ring fused with a pyrazine ring .
Synthesis Analysis
Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones . Substituted derivatives arise when α-ketonic acids, α-chlorketones, α-aldehyde alcohols, and α-ketone alcohols are used in place of diketones . More recently, greener and more efficient methods have been developed .Molecular Structure Analysis
The molecular formula of “this compound” is C15H12N2O . It is a derivative of quinoxaline, which is a bicyclic compound having fused benzene and pyrazine rings .Chemical Reactions Analysis
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules .Physical And Chemical Properties Analysis
The appearance of quinoxaline at room temperature is typically a colorless to pale-yellow solid. It possesses a high melting point of 26–28 °C and a boiling point of 218-220 °C. It is sparingly soluble in water but readily soluble in many organic solvents such as dichloromethane, ethanol, and acetone .科学的研究の応用
Antimicrobial Applications
- Antimicrobial Activity : Quinoxaline derivatives, including 2-(4-Methylphenoxy)quinoxaline, have been studied for their antimicrobial properties. They show promising activity against various bacterial and yeast strains, suggesting potential as new drugs for antimicrobial chemotherapy (Vieira et al., 2014). Similarly, other studies have synthesized novel quinoxaline derivatives and evaluated them for antimicrobial activity, underscoring the versatility of quinoxaline compounds in this field (Refaat, Moneer, & Khalil, 2004).
Antitumor Applications
- Antitumor Activity : Quinoxaline derivatives have also been investigated for their potential in treating various cancers. For instance, studies have explored the inhibitory action of quinoxaline-1,4-di-N-oxide derivatives on melanoma and brain tumor cells, revealing their potential in cancer therapy (Silva et al., 2019). Another study synthesized and evaluated quinoxaline derivatives for their antitumor activity against different types of human cancer cell lines, finding significant inhibitory effects (Corona et al., 2009).
Synthetic Applications
- Chemical Synthesis : Quinoxaline compounds, including this compound, have been used in various synthetic chemical reactions. For example, a study discussed the synthesis of poly(phenylquinoxaline)s via self-polymerizable quinoxaline monomers, showcasing their utility in creating high molecular weight polymers (Klein, Modarelli, & Harris, 2001). Another research explored novel synthetic routes for biologically active quinoxalines, highlighting their importance in medicinal chemistry (Khatoon & Abdulmalek, 2021).
Safety and Hazards
将来の方向性
Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The last few decades have witnessed several publications utilizing quinoxaline scaffolds for the design and development of numerous bioactive molecules . Therefore, to fulfill the need of the scientific community, tremendous effort has been observed in the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
特性
IUPAC Name |
2-(4-methylphenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11-6-8-12(9-7-11)18-15-10-16-13-4-2-3-5-14(13)17-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUZDNSGPCLHPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

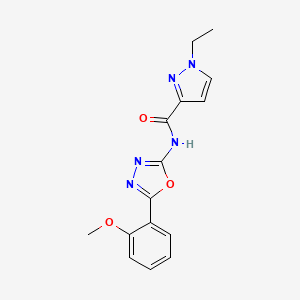
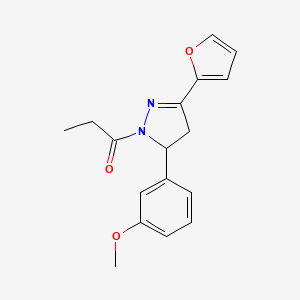
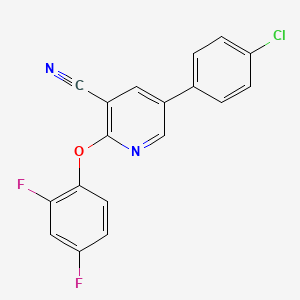

![[(Z)-[1-[(4-methylphenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2720042.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)pivalamide](/img/structure/B2720043.png)
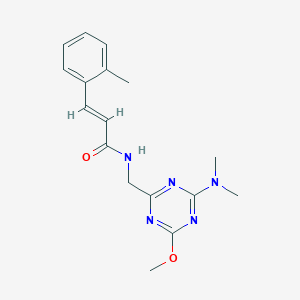

![2-hydroxy-2-methyl-3-(thiophen-3-yl)-S-[4-(trifluoromethyl)phenyl]propane-1-sulfonamido](/img/structure/B2720049.png)
![N,N-dimethyl-4-[methyl-(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2720051.png)
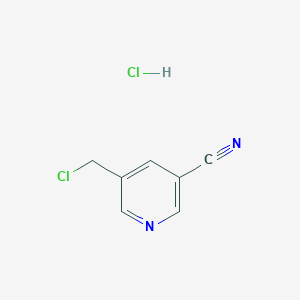
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

